molecular formula C8H17Na B8523411 sodium;3-methanidylheptane CAS No. 54546-37-1

sodium;3-methanidylheptane

Cat. No.: B8523411
CAS No.: 54546-37-1
M. Wt: 136.21 g/mol
InChI Key: JOZGELVITUSFFX-UHFFFAOYSA-N
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Description

Sodium 3-methanidylheptane (systematic IUPAC name pending) is an organosodium compound derived from the hydrocarbon 3-methyleneheptane (C₈H₁₆, CAS 1632-16-2) . Organosodium compounds are typically utilized in organic synthesis as strong bases or nucleophiles due to their electron-rich nature.

Properties

CAS No.

54546-37-1

Molecular Formula

C8H17Na

Molecular Weight

136.21 g/mol

IUPAC Name

sodium;3-methanidylheptane

InChI

InChI=1S/C8H17.Na/c1-4-6-7-8(3)5-2;/h8H,3-7H2,1-2H3;/q-1;+1

InChI Key

JOZGELVITUSFFX-UHFFFAOYSA-N

Canonical SMILES

CCCCC([CH2-])CC.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: sodium;3-methanidylheptane is typically synthesized through the reaction of 2-ethylhexan-1-ol with sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C8H17OH+NaC8H17Na+12H2\text{C}_8\text{H}_{17}\text{OH} + \text{Na} \rightarrow \text{C}_8\text{H}_{17}\text{Na} + \frac{1}{2}\text{H}_2 C8​H17​OH+Na→C8​H17​Na+21​H2​

This reaction requires careful control of temperature and pressure to ensure the complete conversion of the alcohol to the sodium alkoxide.

Industrial Production Methods: In industrial settings, the production of sodium 2-ethylhexan-1-ide involves large-scale reactors where 2-ethylhexan-1-ol is continuously fed into a reactor containing molten sodium. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: sodium;3-methanidylheptane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethylhexanoic acid.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: It can participate in nucleophilic substitution reactions, replacing halides in organic compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: It can reduce carbonyl compounds in the presence of hydrogen gas.

    Substitution: It reacts with alkyl halides under mild conditions to form new carbon-carbon bonds.

Major Products:

    Oxidation: 2-ethylhexanoic acid.

    Reduction: Corresponding alcohols or hydrocarbons.

    Substitution: New alkylated products.

Scientific Research Applications

sodium;3-methanidylheptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-ethylhexan-1-ide involves its ability to donate electrons and act as a nucleophile. It targets electrophilic centers in molecules, facilitating various chemical transformations. The molecular pathways involved include the formation of carbon-carbon and carbon-oxygen bonds through nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Key Inferred Properties (Based on Analogues):

  • Molecular Formula : Likely C₈H₁₅Na (derived from 3-methyleneheptane, C₈H₁₆, with sodium substitution).
  • Reactivity: Expected to exhibit high reactivity with electrophiles, similar to other organosodium species.
  • Physical State: Potentially a low-melting solid or liquid, given the low density (0.863 g/mL) of the magnesium analogue .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparison

Compound Molecular Formula CAS Number Molar Mass (g/mol) Density (g/mL) Key Applications
Sodium 3-methanidylheptane* C₈H₁₅Na N/A ~118.20 ~0.86–0.90† Organic synthesis (inferred)
3-Methyleneheptane C₈H₁₆ 1632-16-2 112.22 0.725‡ Polymer precursor
3-Methylheptane C₈H₁₈ 589-81-1 114.23 0.718 Solvent, fuel additive
Sodium Hydroxide NaOH 1310-73-2 40.00 2.13 Industrial alkali
Magnesium 3-Methanidylheptane Bromide C₈H₁₅BrMg 90224-21-8 217.43 0.863 Grignard reagent

Reactivity and Functional Comparisons

Sodium 3-Methanidylheptane vs. Grignard Reagents: Sodium derivatives are generally more reactive than magnesium-based Grignard reagents (e.g., magnesium 3-methanidylheptane bromide) due to sodium’s lower electronegativity and stronger reducing capacity . Applications: Organosodium compounds are less commonly used industrially than Grignard reagents due to handling challenges but are critical in specialized syntheses.

Comparison with Alkanes/Alkenes: 3-Methyleneheptane (C₈H₁₆): An alkene with a double bond at the 3-position, serving as a monomer in polymerization. Sodium 3-methanidylheptane may act as a catalyst or initiator in such processes . 3-Methylheptane (C₈H₁₈): A branched alkane with lower reactivity, primarily used as a solvent. Sodium derivatives, in contrast, participate in bond-forming reactions .

Comparison with Inorganic Sodium Salts: Sodium Hydroxide (NaOH): A strong base with broad industrial use (e.g., pH adjustment, soap production). Unlike organosodium compounds, it lacks carbon-metal bonds and is water-soluble . Sodium Cyanide (NaCN): A toxic salt used in metallurgy. Sodium 3-methanidylheptane’s applications are niche and distinct, focusing on organic synthesis rather than extraction processes .

Research Findings and Limitations

Safety and Handling: Organosodium compounds are pyrophoric and require inert atmospheres (e.g., argon) for handling, similar to Grignard reagents .

Knowledge Gaps: The evidence lacks direct data on sodium 3-methanidylheptane’s spectroscopic properties (e.g., NMR, IR) or thermodynamic parameters. Further experimental studies are needed.

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